molecular formula C19H15N5O2S B4510600 N-(5-benzyl-1,3,4-thiadiazol-2-yl)-2-(1-oxophthalazin-2(1H)-yl)acetamide

N-(5-benzyl-1,3,4-thiadiazol-2-yl)-2-(1-oxophthalazin-2(1H)-yl)acetamide

Cat. No.: B4510600
M. Wt: 377.4 g/mol
InChI Key: ATBZKVBMYMVIMI-UHFFFAOYSA-N
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Description

N-(5-benzyl-1,3,4-thiadiazol-2-yl)-2-(1-oxophthalazin-2(1H)-yl)acetamide is a synthetic organic compound that belongs to the class of thiadiazole derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a thiadiazole ring and a phthalazinone moiety, suggests it may have interesting pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-benzyl-1,3,4-thiadiazol-2-yl)-2-(1-oxophthalazin-2(1H)-yl)acetamide typically involves the following steps:

    Formation of the Thiadiazole Ring: This can be achieved by the cyclization of appropriate precursors such as thiosemicarbazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Introduction of the Benzyl Group: The benzyl group can be introduced via nucleophilic substitution reactions using benzyl halides.

    Formation of the Phthalazinone Moiety: This involves the cyclization of hydrazine derivatives with phthalic anhydride or its derivatives.

    Coupling of the Two Moieties: The final step involves coupling the thiadiazole and phthalazinone moieties through an acetamide linkage, typically using coupling reagents like EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(5-benzyl-1,3,4-thiadiazol-2-yl)-2-(1-oxophthalazin-2(1H)-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation could yield sulfoxides or sulfones, while reduction could yield amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological processes involving thiadiazole and phthalazinone derivatives.

    Medicine: Potential therapeutic applications due to its unique structure and possible biological activities.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(5-benzyl-1,3,4-thiadiazol-2-yl)-2-(1-oxophthalazin-2(1H)-yl)acetamide would depend on its specific biological target. Generally, compounds with thiadiazole and phthalazinone moieties can interact with various enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved would require further research.

Comparison with Similar Compounds

Similar Compounds

    N-(5-benzyl-1,3,4-thiadiazol-2-yl)-2-(1-oxophthalazin-2(1H)-yl)acetamide: can be compared with other thiadiazole derivatives and phthalazinone derivatives.

    Thiadiazole Derivatives: Known for their antimicrobial, anti-inflammatory, and anticancer activities.

    Phthalazinone Derivatives: Known for their potential as anti-inflammatory and anticancer agents.

Uniqueness

The uniqueness of this compound lies in its combined structure, which may confer unique biological activities and therapeutic potential not seen in other similar compounds.

Properties

IUPAC Name

N-(5-benzyl-1,3,4-thiadiazol-2-yl)-2-(1-oxophthalazin-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N5O2S/c25-16(12-24-18(26)15-9-5-4-8-14(15)11-20-24)21-19-23-22-17(27-19)10-13-6-2-1-3-7-13/h1-9,11H,10,12H2,(H,21,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATBZKVBMYMVIMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=NN=C(S2)NC(=O)CN3C(=O)C4=CC=CC=C4C=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(5-benzyl-1,3,4-thiadiazol-2-yl)-2-(1-oxophthalazin-2(1H)-yl)acetamide
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N-(5-benzyl-1,3,4-thiadiazol-2-yl)-2-(1-oxophthalazin-2(1H)-yl)acetamide
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N-(5-benzyl-1,3,4-thiadiazol-2-yl)-2-(1-oxophthalazin-2(1H)-yl)acetamide
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N-(5-benzyl-1,3,4-thiadiazol-2-yl)-2-(1-oxophthalazin-2(1H)-yl)acetamide
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N-(5-benzyl-1,3,4-thiadiazol-2-yl)-2-(1-oxophthalazin-2(1H)-yl)acetamide
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N-(5-benzyl-1,3,4-thiadiazol-2-yl)-2-(1-oxophthalazin-2(1H)-yl)acetamide

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